molecular formula C16H12F3N3OS B3554672 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3554672
M. Wt: 351.3 g/mol
InChI Key: CHWJCKGQWFKJHK-UHFFFAOYSA-N
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Description

3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H12F3N3OS and its molecular weight is 351.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.06531767 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C22H16F3N3OS
  • SMILES : CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CC=C4)N
  • InChIKey : MMHQSKZBZCRDDJ-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the compound's significant anticancer properties, particularly against breast cancer cell lines. The following sections summarize key findings from various research efforts.

Anticancer Properties

  • Cell Viability Assays :
    • In a study published in 2022, the compound demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells. At a concentration of 0.05 µM, significant cytotoxicity was observed after 24 hours, with increased effects noted at higher concentrations and longer exposure times .
    • The maximal cytotoxic effect was recorded at 25 µM after 72 hours, indicating a dose-dependent response .
  • Mechanisms of Action :
    • The compound affects cancer stem cells (CSCs), which play a crucial role in tumor recurrence and metastasis. Notably, it influenced metabolic pathways linked to glycolysis and gluconeogenesis in treated cells .
    • Metabolomics profiling identified alterations in several metabolites following treatment, suggesting that the compound may disrupt normal metabolic functions in cancer cells.

Comparative Studies

A comparative analysis with other thieno[2,3-b]pyridine derivatives reveals that structural modifications significantly impact biological activity. For instance, compounds with additional functional groups or different substituents often exhibit enhanced potency against various cancer cell lines .

CompoundIC50 (nM)Cell Line
This compound0.05 (24h)MDA-MB-231
Other thieno derivativesVaries (2.11 - 7.19)KB tumor cells

Case Study 1: Breast Cancer Treatment

A recent investigation focused on the effects of the compound on breast cancer stem cells (CSCs). The study reported a decrease in specific CSC markers following treatment, indicating that the compound may effectively target and reduce CSC populations within tumors. This reduction is vital for preventing metastasis and improving treatment outcomes .

Case Study 2: Metabolic Profiling

Another study utilized metabolic profiling to assess changes induced by the compound in cancer cell metabolism. The results demonstrated significant alterations in glycolytic and gluconeogenic pathways, which are crucial for cancer cell survival and proliferation . This finding supports the hypothesis that the compound can disrupt energy metabolism in cancer cells.

Properties

IUPAC Name

3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-7-2-4-8(5-3-7)10-6-9(16(17,18)19)11-12(20)13(14(21)23)24-15(11)22-10/h2-6H,20H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWJCKGQWFKJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.